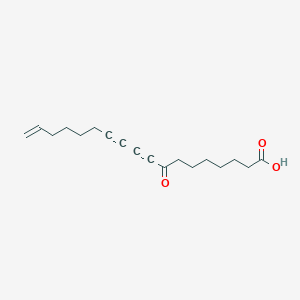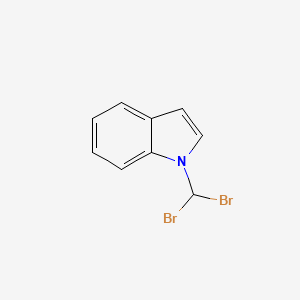
1-(Dibromomethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dibromomethyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a dibromomethyl group attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-(Dibromomethyl)-1H-indole typically involves the bromination of 1-methylindole. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the methyl group. Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over the reaction parameters .
Análisis De Reacciones Químicas
1-(Dibromomethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the dibromomethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
1-(Dibromomethyl)-1H-indole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Dibromomethyl)-1H-indole involves its interaction with various molecular targets. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, leading to genotoxic effects .
Comparación Con Compuestos Similares
1-(Dibromomethyl)-1H-indole can be compared with other similar compounds such as:
1-Bromomethyl-1H-indole: This compound has a single bromine atom and exhibits different reactivity and biological activity compared to the dibromomethyl derivative.
1-(Chloromethyl)-1H-indole: The presence of a chlorine atom instead of bromine alters the compound’s chemical properties and reactivity.
1-(Iodomethyl)-1H-indole: The iodine derivative is more reactive due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.
The uniqueness of this compound lies in its dibromomethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its mono-halogenated counterparts .
Propiedades
Número CAS |
65216-80-0 |
|---|---|
Fórmula molecular |
C9H7Br2N |
Peso molecular |
288.97 g/mol |
Nombre IUPAC |
1-(dibromomethyl)indole |
InChI |
InChI=1S/C9H7Br2N/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h1-6,9H |
Clave InChI |
PNBKOOQXMQAQAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


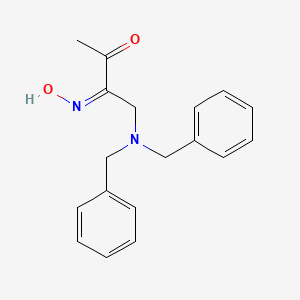
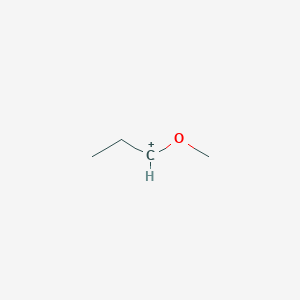
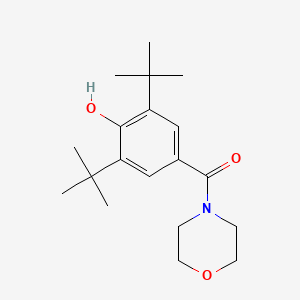
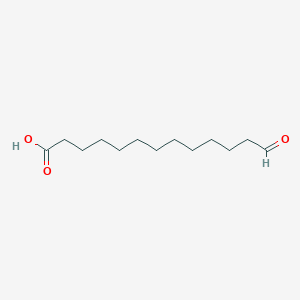
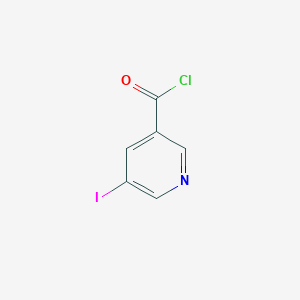
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
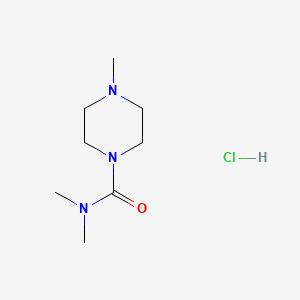
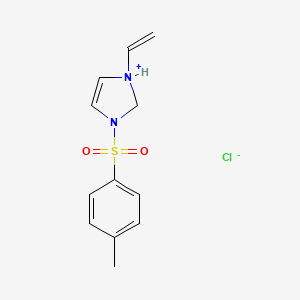
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
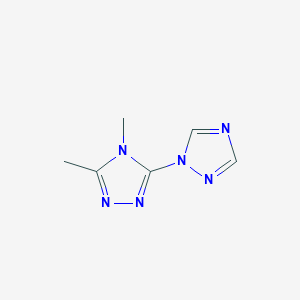
![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
